molecular formula C20H18F3N3OS B2914533 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 851131-85-6

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2914533
CAS RN: 851131-85-6
M. Wt: 405.44
InChI Key: RCBKTZRULIVUTB-UHFFFAOYSA-N
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Description

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18F3N3OS and its molecular weight is 405.44. The purity is usually 95%.
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Scientific Research Applications

Glycosylation Activator

This compound can serve as a powerful thiophile, which is a type of chemical that can activate thioglycoside donors in the process of glycosylation . Glycosylation is a critical reaction in the synthesis of glycoproteins and other glycoconjugates, which are essential in various biological processes and therapeutic applications.

Photoredox Catalysis

The trifluoromethyl group within the compound can act as a radical precursor in photoredox catalysis . This application is significant in the field of organic synthesis, where such reactions can lead to the formation of new C-S bonds, a key step in the construction of many pharmaceuticals and agrochemicals.

Organic Electronics

Compounds with similar structural motifs have been shown to behave as n-type dopants for organic thin-film transistors (OTFTs) . The presence of the trifluoromethyl group and the imidazole ring could potentially make this compound a candidate for use in organic electronic devices.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with thioglycoside donors . These donors play a crucial role in glycosylation, a process vital for the synthesis of glycoproteins and glycolipids .

Mode of Action

The compound is likely to interact with its targets through a process similar to the activation of p-tolyl thioglycoside donors . This involves the formation of electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Biochemical Pathways

The compound’s interaction with its targets can lead to the S-trifluoromethylation of thiophenols This process is part of a broader biochemical pathway involving the transfer of trifluoromethyl groups

Pharmacokinetics

The compound’s ability to undergo reactions at room temperature suggests that it may have favorable bioavailability.

Result of Action

The compound’s action results in the efficient glycosylation of various alcoholic acceptors . This leads to the production of desired glycosides , which are essential components of many biologically relevant molecules.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactions occur at room temperature , suggesting that temperature is a crucial factor. Additionally, the compound’s reactions are promoted by visible light , indicating that light exposure may also influence its activity.

properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS/c1-13-9-14(2)11-15(10-13)26-8-7-24-19(26)28-12-18(27)25-17-6-4-3-5-16(17)20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBKTZRULIVUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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